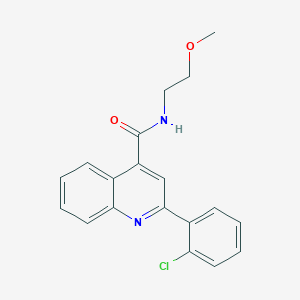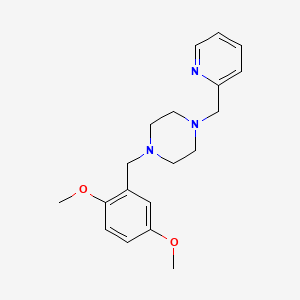![molecular formula C12H11Cl2NO2 B10891375 3-{[(3,4-Dichlorophenyl)amino]methylidene}pentane-2,4-dione](/img/structure/B10891375.png)
3-{[(3,4-Dichlorophenyl)amino]methylidene}pentane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(3,4-DICHLOROANILINO)METHYLENE]-2,4-PENTANEDIONE is a chemical compound that features a dichloroaniline group attached to a methylene bridge, which is further connected to a pentanedione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,4-DICHLOROANILINO)METHYLENE]-2,4-PENTANEDIONE typically involves the reaction of 3,4-dichloroaniline with a suitable methylene donor, such as malonic acid derivatives, under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, to facilitate the formation of the methylene bridge .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as recrystallization and purification to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
3-[(3,4-DICHLOROANILINO)METHYLENE]-2,4-PENTANEDIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The dichloroaniline group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines .
Scientific Research Applications
3-[(3,4-DICHLOROANILINO)METHYLENE]-2,4-PENTANEDIONE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, herbicides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[(3,4-DICHLOROANILINO)METHYLENE]-2,4-PENTANEDIONE involves its interaction with specific molecular targets and pathways. The dichloroaniline group can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dichloroaniline
- 2,4-Dichloroaniline
- 2,5-Dichloroaniline
- 2,6-Dichloroaniline
- 3,4-Dichloroaniline
- 3,5-Dichloroaniline
Uniqueness
3-[(3,4-DICHLOROANILINO)METHYLENE]-2,4-PENTANEDIONE is unique due to its specific structure, which combines a dichloroaniline group with a methylene bridge and a pentanedione moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C12H11Cl2NO2 |
|---|---|
Molecular Weight |
272.12 g/mol |
IUPAC Name |
(Z)-3-[(3,4-dichlorophenyl)iminomethyl]-4-hydroxypent-3-en-2-one |
InChI |
InChI=1S/C12H11Cl2NO2/c1-7(16)10(8(2)17)6-15-9-3-4-11(13)12(14)5-9/h3-6,16H,1-2H3/b10-7-,15-6? |
InChI Key |
MIWOAJTZESUBGU-BWVPVXHGSA-N |
Isomeric SMILES |
C/C(=C(\C=NC1=CC(=C(C=C1)Cl)Cl)/C(=O)C)/O |
Canonical SMILES |
CC(=C(C=NC1=CC(=C(C=C1)Cl)Cl)C(=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-Nitro-5-[4-(quinoxalin-2-yl)phenoxy]benzene-1,2-dicarbonitrile](/img/structure/B10891307.png)

![(E)-1-(1-Adamantyl)-3-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-methoxyphenyl}-2-propen-1-one](/img/structure/B10891320.png)
![3-[(2-Fluorophenyl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B10891325.png)
![1-[4-(2-Bromobenzyl)piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone](/img/structure/B10891326.png)
![[4-(4-Fluorobenzyl)piperazin-1-yl][5-(thiophen-2-yl)-1,2-oxazol-3-yl]methanone](/img/structure/B10891327.png)
![methyl 2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetate](/img/structure/B10891331.png)
![4-[(E)-(2-carbamothioylhydrazinylidene)methyl]-2-methoxyphenyl 3-fluorobenzoate](/img/structure/B10891339.png)

![3-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B10891345.png)
![4-[(4-chlorophenyl)carbonyl]-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10891349.png)
